molecular formula C12H21FN2O2 B14900378 tert-Butyl ((1R,2R,3S,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate

tert-Butyl ((1R,2R,3S,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate

Cat. No.: B14900378
M. Wt: 244.31 g/mol
InChI Key: NBYONZZBTJZHTF-QCLAVDOMSA-N
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Description

tert-Butyl ((1R,2R,3S,5S)-2-fluoro-8-azabicyclo[321]octan-3-yl)carbamate is a complex organic compound with a unique bicyclic structure

Preparation Methods

The synthesis of tert-Butyl ((1R,2R,3S,5S)-2-fluoro-8-azabicyclo[321]octan-3-yl)carbamate typically involves multiple steps, starting from readily available starting materialsReaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity .

Chemical Reactions Analysis

tert-Butyl ((1R,2R,3S,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl ((1R,2R,3S,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,2R,3S,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate involves its interaction with specific molecular targets. The fluoro group and the bicyclic structure play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate specific pathways, leading to its observed effects .

Comparison with Similar Compounds

tert-Butyl ((1R,2R,3S,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate can be compared with other similar compounds such as:

  • tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
  • tert-Butyl (1R,5S)-3-[(methylsulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate
  • rac-tert-butyl N-[(1R,2R,5S)-8-oxobicyclo[3.2.1]octan-2-yl]carbamate

These compounds share similar bicyclic structures but differ in functional groups, which can lead to variations in their chemical reactivity and biological activity .

Properties

Molecular Formula

C12H21FN2O2

Molecular Weight

244.31 g/mol

IUPAC Name

tert-butyl N-[(1R,2R,3S,5S)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl]carbamate

InChI

InChI=1S/C12H21FN2O2/c1-12(2,3)17-11(16)15-9-6-7-4-5-8(14-7)10(9)13/h7-10,14H,4-6H2,1-3H3,(H,15,16)/t7-,8+,9-,10+/m0/s1

InChI Key

NBYONZZBTJZHTF-QCLAVDOMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H]2CC[C@H]([C@H]1F)N2

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CCC(C1F)N2

Origin of Product

United States

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